1-(4-Prop-1-ynylphenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112921-88-7 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
1-(4-prop-1-ynylphenyl)ethanone |
InChI |
InChI=1S/C11H10O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-8H,1-2H3 |
InChI Key |
GSLCOSDAOGGYSK-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CC#CC1=CC=C(C=C1)C(=O)C |
Synonyms |
Ethanone, 1-[4-(1-propynyl)phenyl]- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Prop 1 Ynylphenyl Ethanone and Its Derivatives
Established Synthetic Routes to Phenylalkynyl Ketones
The synthesis of phenylalkynyl ketones, including 1-(4-prop-1-ynylphenyl)ethanone, has traditionally relied on robust and well-documented metal-catalyzed reactions. These methods provide reliable access to the target compounds, albeit with varying degrees of efficiency and substrate compatibility.
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Sonogashira Coupling)
The Sonogashira cross-coupling reaction stands as a cornerstone for the formation of C(sp)-C(sp²) bonds, making it a premier method for synthesizing phenylalkynyl ketones. researcher.liferesearchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. researcher.liferesearchgate.netmdpi.com The synthesis of this compound via this method would involve the coupling of 1-propyne with a 4-haloacetophenone derivative.
The versatility of the Sonogashira reaction is demonstrated by its applicability to a wide range of substrates, including various terminal alkynes and aryl halides. researchgate.net Research has also focused on the development of heterogeneous palladium catalysts deposited on supports like silica (B1680970) gel, which can mediate the coupling of acyl chlorides with terminal alkynes to yield alkynyl ketones under mild, copper-free conditions. mdpi.com
A variation of this method is the carbonylative Sonogashira coupling, which introduces a carbonyl group during the coupling process. This has been achieved by reacting aryl thianthrenium salts with terminal alkynes under an atmosphere of carbon monoxide, catalyzed by palladium. nih.govnih.gov This approach provides a direct route to alkynones and demonstrates excellent functional group tolerance. nih.gov
Table 1: Examples of Palladium-Catalyzed Synthesis of Phenylalkynyl Ketone Derivatives
| Aryl Halide/Precursor | Alkyne | Catalyst System | Product | Yield | Reference |
| 2-(4-bromophenyl)quinoxaline | Various terminal alkynes | Pd catalyst (details optimized) | Alkyne substituted quinoxaline (B1680401) derivatives | High | researchgate.net |
| Aroyl chlorides | Aryl alkynes | Pd on donor-functionalized silica gel | 1,3-disubstituted prop-2-yn-1-ones | Good | mdpi.com |
| Aryl thianthrenium salts | Aromatic alkynes | Pd(0) complex, CO atmosphere | Alkynones | Moderate to excellent | nih.gov |
| 2-bromobenzaldehyde | Phenylacetylene (B144264) | Pd(PPh₃)₄, CuI | 2-(phenylethynyl)benzaldehyde | Not specified | rsc.org |
Chromium-Mediated Alkyne Synthesis and Analogous Approaches
Chromium-mediated reactions offer an alternative pathway for the synthesis of molecules containing alkyne functionalities. One notable approach involves the generation of nucleophilic chromium acetylides from gem-trichloroalkanes and chromium chloride, which can then react with aldehydes to form propargyl alcohols. nih.gov For instance, the reaction of a substituted benzaldehyde (B42025) with a chromium acetylide derived from a trichloromethyl precursor can yield a 1-phenylpropargyl alcohol derivative, which could be a precursor to the corresponding ketone. nih.gov
Furthermore, chromium-mediated formal [4+2] cycloadditions between halobiaryls and alkynes have been developed to synthesize phenanthrene (B1679779) derivatives, showcasing the utility of chromium in facilitating complex C-C bond formations involving alkynes. nih.gov More recently, chromium catalysis has been employed in photoredox reactions for the synthesis of cyclic homoallylic 1,2-diols, where a key step is the generation of a nucleophilic allyl-chromium species that reacts with aldehydes. acs.org While not a direct synthesis of phenylalkynyl ketones, these methods highlight the potential of chromium-based methodologies in alkyne chemistry.
Other Metal-Catalyzed Coupling Reactions for Alkyne Introduction
Beyond palladium and chromium, a variety of other transition metals catalyze the introduction of alkyne moieties. Copper-catalyzed, manganese-mediated propargylation of aldehydes with propargyl bromides has been established as a highly chemoselective method for synthesizing homopropargyl alcohols. nih.gov This reaction proceeds with high yields and is compatible with a broad range of substrates. nih.gov
Iron-catalyzed reactions have also been developed for the substitution of propargylic alcohols with various nucleophiles, including aromatic compounds, to form new C-C bonds. organic-chemistry.org Additionally, nickel-catalyzed cross-coupling reactions, such as the Negishi coupling of racemic secondary propargylic halides with arylzinc reagents, provide a means for the asymmetric synthesis of chiral alkynes. organic-chemistry.org Lanthanum chloride has been shown to catalyze the propargylation of Grignard reagents with high regioselectivity and stereospecificity. organic-chemistry.org
Novel Synthetic Pathways to this compound Analogs
Recent research has focused on developing more sophisticated synthetic routes that offer greater control over the chemical and spatial arrangement of the prop-1-ynylphenyl scaffold.
Chemo- and Regioselective Synthesis of Prop-1-ynylphenyl Scaffolds
The selective synthesis of specific isomers of prop-1-ynylphenyl derivatives is a significant challenge. A copper-catalyzed, manganese-mediated method for the propargylation and allenylation of aldehydes with propargyl bromides has demonstrated high chemoselectivity. nih.gov When 3-bromo-1-propyne is used, the reaction exclusively yields the propargylation products. nih.gov
Silver(I) catalysis has been employed for the synthesis of substituted indoles from pyrrole (B145914) ynones. acs.org Density Functional Theory (DFT) studies of these reactions suggest an unexpected cyclization at the C-3 position of the pyrrole ring, highlighting the potential for achieving high regioselectivity in alkyne cyclization reactions. acs.org Furthermore, rhodium-catalyzed [2π + 2π + 2π]-cycloadditions of alkynyl-ynamides have been utilized to construct complex heterocyclic systems with high regioselectivity. scirp.org
Table 2: Examples of Chemo- and Regioselective Syntheses
| Reaction Type | Catalyst | Substrates | Key Feature | Reference |
| Propargylation | Cu-catalyzed, Mn-mediated | Aldehydes, 3-bromo-1-propyne | High chemoselectivity for propargylation product | nih.gov |
| Indole Synthesis | Silver(I) | Pyrrole-tethered ynones | Regioselective cyclization at pyrrole C-3 | acs.org |
| [2+2+2]-Cycloaddition | Rhodium | Alkynyl-ynamides, Carbon Disulfide | Regioselective formation of indolo-thiopyrane thiones | scirp.org |
Stereoselective Methodologies for Ethynyl (B1212043)/Propynyl (B12738560) Functionality
The development of stereoselective methods for introducing ethynyl and propynyl groups is crucial for the synthesis of chiral molecules. A notable example is the catalytic asymmetric Negishi cross-coupling of racemic secondary propargylic halides with arylzinc reagents, which utilizes a nickel catalyst with a pybox ligand to achieve enantioselectivity. organic-chemistry.org
Copper-catalyzed substitution reactions of propargylic ammonium (B1175870) salts with aryl Grignard reagents have been shown to be stereospecific and α-regioselective, proceeding with excellent functional group tolerance. organic-chemistry.org In the realm of chromium catalysis, the use of a bisoxazoline ligand in the reaction between aldehydes and cyclic silyl (B83357) enol ethers has led to good enantioselective control in the formation of cyclic homoallylic 1,2-diols. acs.org These advancements in stereoselective synthesis open up possibilities for creating chiral analogs of this compound.
Strategic Precursors and Building Blocks in this compound Synthesis
The synthesis of this compound relies on the strategic use of key precursors and building blocks, primarily involving a palladium-catalyzed cross-coupling reaction. The most prominent method is the Sonogashira coupling, which forms the crucial carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org
A cornerstone of this synthesis is the use of 4-iodoacetophenone as the aryl halide precursor. Its reactivity in Sonogashira coupling reactions is well-documented. organic-chemistry.orgresearchgate.net The iodine substituent is a good leaving group, facilitating the oxidative addition step in the palladium catalytic cycle. wikipedia.org While other aryl halides like bromides can be used, iodides generally offer higher reactivity, often allowing for milder reaction conditions. wikipedia.org
The other essential building block is propyne (B1212725) , a terminal alkyne. organic-chemistry.org Due to its gaseous nature, specialized handling techniques are often required. However, recent advancements have led to procedures that utilize propyne in a more controlled and efficient manner, for instance, by using a solution of propyne in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperatures. organic-chemistry.org An alternative to gaseous propyne is the use of a protected alkyne, such as trimethylsilylacetylene, which is a liquid and therefore more convenient to handle. The trimethylsilyl (B98337) (TMS) group can be removed in situ to generate the terminal alkyne for the coupling reaction. wikipedia.orglibretexts.org
The Sonogashira coupling reaction itself typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), in combination with a copper(I) co-catalyst, commonly copper(I) iodide (CuI). wikipedia.org The reaction is carried out in the presence of a base, such as an amine (e.g., triethylamine (B128534) or piperidine), which serves to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate. wikipedia.orgwiley-vch.de
The synthesis of derivatives of this compound can be achieved by employing substituted precursors. For instance, using substituted phenylacetylenes in place of propyne allows for the introduction of various groups on the alkyne moiety. rsc.org Similarly, modifications to the 4-iodoacetophenone starting material can introduce substituents onto the phenyl ring.
In some synthetic routes, the acetylenic building block is introduced via different precursors. For example, propargyl bromide can be used to introduce the propargyl group onto a phenolic precursor, as seen in the synthesis of 1-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone from 4'-hydroxy-3'-methoxyacetophenone. nih.gov Furthermore, more complex building blocks, such as N-Boc-propargylamine, can be utilized to introduce functionalized side chains. mdpi.com
The following table summarizes the key precursors and building blocks involved in the synthesis of this compound and its derivatives:
| Compound Name | Role in Synthesis | Relevant Synthetic Method |
| 4-Iodoacetophenone | Aryl halide precursor | Sonogashira Coupling |
| Propyne | Terminal alkyne building block | Sonogashira Coupling |
| Trimethylsilylacetylene | Protected alkyne building block | Sonogashira Coupling |
| Phenylacetylene | Building block for derivatives | Sonogashira Coupling |
| 4'-Hydroxy-3'-methoxyacetophenone | Precursor for derivatives | Williamson Ether Synthesis |
| Propargyl bromide | Alkynylating agent | Williamson Ether Synthesis |
| N-Boc-propargylamine | Functionalized alkyne building block | Sonogashira Coupling |
| 2-Bromobenzaldehyde | Precursor for derivatives | Sonogashira Coupling |
| 1-Octyne | Terminal alkyne building block | Sonogashira Coupling |
| 3-(4-Iodophenyl)prop-2-yn-1-ol | Functionalized aryl halide precursor | Sonogashira Coupling |
Elucidation of Reaction Mechanisms and Reactivity of 1 4 Prop 1 Ynylphenyl Ethanone
Reactivity of the Prop-1-ynyl Moiety
The prop-1-ynyl group, a terminal alkyne, is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is largely governed by the presence of the carbon-carbon triple bond and the acidic terminal proton.
Gold(I)-Catalyzed Activation of Alkynes and Subsequent Transformations
Gold(I) complexes are highly effective catalysts for the electrophilic activation of alkynes, including terminal alkynes like the prop-1-ynyl group in 1-(4-prop-1-ynylphenyl)ethanone. acs.orgnih.gov This activation is attributed to the relativistic effects of gold, which allow for selective activation of the alkyne's π-bonds even in complex molecules. acs.orgnih.gov The general mechanism involves the coordination of the gold(I) catalyst to the alkyne, rendering it more susceptible to nucleophilic attack.
Gold(I)-catalyzed reactions of terminal alkynes can lead to a diverse array of products. For instance, in the presence of nucleophiles such as water or alcohols, gold-catalyzed hydration or hydroalkoxylation occurs, typically with Markovnikov regioselectivity, to yield methyl ketones or their corresponding ketals. mdpi.com The reaction proceeds through the formation of a vinyl-gold intermediate, followed by protonolysis. The efficiency and outcome of these reactions can be influenced by the choice of ligands on the gold catalyst and the reaction conditions. mdpi.com
Furthermore, gold(I) catalysis can facilitate intramolecular reactions. For example, if a suitable nucleophile is present within the same molecule, intramolecular cyclization can occur. nih.gov Gold(I) catalysts are also known to promote dimerization and other complex transformations of terminal alkynes. nih.gov In some cases, gold-catalyzed reactions can involve the generation of α-oxo carbenoid intermediates from terminal alkynes, which can then undergo further reactions like cyclization. acs.orgnih.gov
Table 1: Examples of Gold(I)-Catalyzed Reactions of Terminal Alkynes
| Reaction Type | Nucleophile/Reagent | Product Type | Reference |
|---|---|---|---|
| Hydration | Water | Methyl Ketone | mdpi.com |
| Hydroalkoxylation | Alcohol | Ketal/Enol Ether | mdpi.com |
| Oxidative Coupling | Borane Adducts | α-Boryl Ketone | acs.org |
| Dimerization | Terminal Alkyne | Dimerized Alkyne | nih.gov |
| Cycloisomerization | Tethered Alkene/Alkene | Cyclic Compounds | acs.orgnih.gov |
Nucleophilic Additions to the Alkyne Triple Bond
The carbon-carbon triple bond of the prop-1-ynyl group is susceptible to nucleophilic attack, although it is generally less reactive towards nucleophiles than a carbonyl group. Nucleophilic additions to alkynes are a fundamental class of reactions in organic chemistry. youtube.com In the context of α,β-unsaturated systems, which bear some resemblance to the conjugated system in this compound, nucleophiles can add in a conjugate fashion (1,4-addition). wikipedia.orglibretexts.orglibretexts.org
The reactivity of the alkyne can be enhanced by the presence of the electron-withdrawing acetyl group on the phenyl ring, which can polarize the triple bond and make the internal carbon more electrophilic. A variety of nucleophiles, including organometallic reagents, amines, and thiols, can add across the triple bond. libretexts.org The regioselectivity of the addition depends on the nature of the nucleophile and the reaction conditions. For instance, softer nucleophiles tend to favor conjugate addition. youtube.com
Cycloaddition Reactions Involving Propynyl (B12738560) Substrates
The prop-1-ynyl group can act as a dienophile or a dipolarophile in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and involves the [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.org In this case, the alkyne of this compound can react with a suitable diene to form a cyclohexadiene derivative. organic-chemistry.org
The reactivity of the alkyne as a dienophile is enhanced by the electron-withdrawing nature of the acetyl-substituted phenyl ring. organic-chemistry.org These reactions can be thermally promoted or catalyzed by Lewis acids. The stereochemistry of the Diels-Alder reaction is highly controlled, proceeding via a concerted mechanism. wikipedia.orgnih.gov Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also possible, leading to the synthesis of heterocyclic compounds. sigmaaldrich.com Furthermore, the alkyne can participate in other types of cycloadditions, such as [2+2] and [3+2] cycloadditions, with appropriate reaction partners.
Table 2: Cycloaddition Reactions of Alkynes
| Reaction Type | Reactant | Product Type | Reference |
|---|---|---|---|
| [4+2] Diels-Alder | Conjugated Diene | Cyclohexadiene | wikipedia.orgorganic-chemistry.org |
| Hetero-Diels-Alder | Heterodiene/Heterodienophile | Heterocyclic Ring | sigmaaldrich.com |
| [2+3] Cycloaddition | 1,3-Dipole | Five-membered Heterocycle | researchgate.net |
Reactivity of the Ethanone (B97240) Carbonyl Group
The ethanone (acetyl) group attached to the phenyl ring is a ketone, and its carbonyl carbon is electrophilic. This functionality undergoes a wide range of reactions characteristic of ketones.
Condensation and Annulation Reactions of the Ketone Functionality
The carbonyl group of this compound can participate in various condensation reactions. These reactions typically involve the nucleophilic addition to the carbonyl carbon followed by a dehydration step. A classic example is the aldol (B89426) condensation, where the ketone can react with an enolate to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.
Annulation reactions, which involve the formation of a new ring, are also possible. For instance, in the presence of a suitable reagent, the ketone can undergo a Robinson annulation, which combines a Michael addition and an intramolecular aldol condensation to form a six-membered ring. The presence of the propynylphenyl group can influence the reactivity and regioselectivity of these reactions.
Intramolecular Cyclization and Rearrangement Processes
The presence of both the alkyne and ketone functionalities within the same molecule allows for the possibility of intramolecular cyclization reactions. nih.gov Under certain conditions, a nucleophilic center generated elsewhere in the molecule could attack the electrophilic carbonyl carbon, or a species derived from the ketone could interact with the alkyne. For example, treatment with a strong base could generate an enolate from the ketone, which could potentially participate in an intramolecular reaction with the alkyne.
Rearrangement reactions involving the ketone functionality are also conceivable. wiley-vch.de For instance, under specific oxidative conditions, a Baeyer-Villiger oxidation could occur, converting the ketone into an ester. wiley-vch.de Other rearrangements, such as those involving the migration of the aryl or another group, could potentially be induced under specific catalytic or thermal conditions. dur.ac.uk A benzylic 1,4-rearrangement/cyclization has been observed in related β-silylated enones, suggesting the potential for complex rearrangements in similar systems. nih.gov
Reaction Pathways Involving the Phenyl Ring
The reactivity of the phenyl ring in this compound is influenced by the two substituents: the acetyl group (-COCH₃) and the prop-1-ynyl group (-C≡C-CH₃). These groups modulate the electron density of the aromatic ring and direct the regioselectivity of electrophilic and nucleophilic substitution reactions.
The acetyl group is a deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. This is due to its electron-withdrawing nature, which pulls electron density from the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles. msu.edumasterorganicchemistry.com Conversely, the prop-1-ynyl group's effect is more nuanced. Alkynyl groups can act as weak deactivators but are generally considered ortho-, para-directing for electrophilic aromatic substitution. The π-system of the alkyne can participate in resonance, stabilizing the intermediates formed during ortho and para attack.
In the case of this compound, the two substituents are in a para position to each other. The acetyl group strongly deactivates the ring, while the prop-1-ynyl group has a milder effect. Therefore, electrophilic aromatic substitution on this compound is generally disfavored compared to benzene (B151609). When such reactions do occur, the position of substitution will be determined by the combined directing effects of the two groups.
Electrophilic Aromatic Substitution (EAS):
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.comkhanacademy.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For this compound, the acetyl group directs incoming electrophiles to the positions meta to it (positions 3 and 5), while the prop-1-ynyl group directs to the positions ortho to it (positions 3 and 5). Thus, both substituents reinforce the substitution at the 3 and 5 positions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitro-4-(prop-1-yn-1-yl)phenyl)ethanone |
| Bromination | Br₂, FeBr₃ | 1-(3-Bromo-4-(prop-1-yn-1-yl)phenyl)ethanone |
| Sulfonation | Fuming H₂SO₄ | 2-(4-Acetylphenyl)-1-methyl-ethanesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed due to the deactivating nature of the acetyl group. |
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution is less common for aryl halides and requires the presence of strong electron-withdrawing groups, typically nitro groups, at positions ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The mechanism for SNAr reactions is typically a two-step addition-elimination process. springernature.comyoutube.com
The phenyl ring of this compound itself does not have a suitable leaving group for a typical SNAr reaction. However, if a halogen were introduced onto the ring, for instance at the 3-position, the acetyl group, being a meta-director, would not effectively stabilize the Meisenheimer complex required for SNAr to proceed. libretexts.org Therefore, this compound and its simple halogenated derivatives are generally unreactive towards nucleophilic aromatic substitution under standard conditions.
Investigation of Tautomerism and Isomerization in Related Compounds
Tautomers are constitutional isomers that readily interconvert, usually through the migration of a proton. byjus.comlibretexts.org Isomerization involves the transformation of a molecule into a different isomer, which can include constitutional isomers and stereoisomers.
Keto-Enol Tautomerism:
The ethanone moiety of this compound can exhibit keto-enol tautomerism. libretexts.orgfiveable.me This involves the interconversion between the ketone (keto form) and its corresponding enol form, which contains a hydroxyl group bonded to a carbon-carbon double bond. masterorganicchemistry.comleah4sci.com The equilibrium generally favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orglibretexts.org
For this compound, the keto-enol equilibrium would be as follows:

Figure 1: Keto-enol tautomerism of this compound.
The presence of the aromatic ring can influence the stability of the enol form. Conjugation of the enol's double bond with the phenyl ring can provide some stabilization. masterorganicchemistry.com However, for simple ketones like acetophenone (B1666503) and its derivatives, the keto form is overwhelmingly predominant under normal conditions. libretexts.org The presence and nature of tautomers can be investigated using spectroscopic techniques like NMR. encyclopedia.pub
Isomerization of the Prop-1-ynyl Group:
The prop-1-ynyl group is a type of propargyl group. Propargyl derivatives can undergo isomerization to form allenyl derivatives. nih.gov This tautomeric relationship between propargyl and allenyl moieties can be catalyzed by acids or bases and is significant in synthetic chemistry as either isomer can act as a reagent. nih.gov In the context of this compound, a potential isomerization could lead to the formation of an allenic ketone.
Furthermore, under certain catalytic conditions, such as with bifunctional phosphine (B1218219) ligands, 1-aryl-1-alkynes can isomerize into 1-aryl-1,3-dienes. nih.gov Palladium-catalyzed reactions of propargylamines, which are structurally related to propargyl-substituted aromatics, can lead to cyclization or isomerization to form 1-azadienes. mdpi.com
Table 2: Potential Isomerization Products of this compound
| Starting Material | Isomerization Type | Potential Product |
| This compound | Propargyl-allenyl isomerization | 1-(4-Propa-1,2-dien-1-ylphenyl)ethanone |
| This compound | Isomerization to conjugated diene | 1-(4-(Propa-1,3-dien-1-yl)phenyl)ethanone |
These isomerization reactions are highly dependent on the reaction conditions, including the catalyst and solvent system used. For instance, cobalt-catalyzed reactions have been shown to be effective in the diboration of terminal alkynes, with the electronic properties of the substituents on the aryl ring influencing reactivity. acs.org
Advanced Spectroscopic and Structural Characterization of 1 4 Prop 1 Ynylphenyl Ethanone
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 1-(4-Prop-1-ynylphenyl)ethanone, both ¹H and ¹³C NMR spectra provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted phenyl ring will likely appear as two distinct doublets in the range of δ 7.5-8.0 ppm. The protons of the acetyl group's methyl moiety (CH₃) would present as a sharp singlet around δ 2.6 ppm. The methyl protons of the prop-1-ynyl group are expected to resonate as a singlet at approximately δ 2.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon (C=O) of the acetyl group is expected to have a characteristic chemical shift in the downfield region, typically around δ 197 ppm. The aromatic carbons would display signals between δ 128 and 138 ppm. The two sp-hybridized carbons of the alkyne group are anticipated to resonate in the region of δ 80-90 ppm. The methyl carbon of the acetyl group would appear at approximately δ 26 ppm, and the methyl carbon of the prop-1-ynyl group at a much lower field, around δ 4 ppm.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (2H) | 7.8 - 8.0 | Doublet |
| Aromatic (2H) | 7.4 - 7.6 | Doublet |
| Acetyl CH₃ (3H) | ~2.6 | Singlet |
| Propynyl (B12738560) CH₃ (3H) | ~2.1 | Singlet |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~197 |
| Aromatic C (quaternary) | ~138 |
| Aromatic CH | 128 - 132 |
| Aromatic C (quaternary) | ~125 |
| C≡C (quaternary) | 80 - 90 |
| C≡C (quaternary) | 80 - 90 |
| Acetyl CH₃ | ~26 |
| Propynyl CH₃ | ~4 |
Mass Spectrometry Techniques for Structural Elucidation (HRMS, ESI-MS, MALDI-MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-precision mass of the molecular ion, allowing for the determination of the elemental composition of this compound (C₁₁H₁₀O). The expected exact mass would be calculated and compared to the measured mass to confirm the molecular formula. For a related compound, (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, high-resolution mass spectrometry analysis found an M⁺ ion at 288.12531 m/z, which was very close to the calculated mass of 288.12626. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for polar compounds. For this compound, ESI-MS would likely show a prominent protonated molecule [M+H]⁺.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is another soft ionization technique, often used for less soluble or higher molecular weight compounds. It could also be used to analyze this compound, likely showing the molecular ion [M]⁺ or a protonated/cationized species.
While no specific mass spectrometry data for this compound was found, analysis of the structurally similar 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone shows a molecular ion peak at m/z 185, with major fragments at 170 and 142, corresponding to the loss of the methyl group and the acetyl group, respectively nih.gov. A similar fragmentation pattern would be expected for this compound.
Predicted Mass Spectrometry Data for this compound
| Technique | Expected Ion | m/z |
| HRMS | [M]⁺ | Calculated: 170.0732, Found: ~170.073 |
| ESI-MS | [M+H]⁺ | 171.0805 |
| MALDI-MS | [M+Na]⁺ | 193.0624 |
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone should be observed in the range of 1680-1700 cm⁻¹. The carbon-carbon triple bond (C≡C) of the propynyl group will likely show a weak to medium absorption band around 2200-2260 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
For comparison, the IR spectrum of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate shows a strong C=O stretch at 1665 cm⁻¹ and aromatic C=C stretching at 1606 cm⁻¹. chemicalbook.com
Predicted Infrared Spectroscopy Data for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1680 - 1700 |
| C≡C (Alkyne) | Stretch | 2200 - 2260 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule and its photophysical properties.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions of the aromatic system and the conjugated enone moiety. The presence of the propynyl group in conjugation with the phenyl ring is likely to cause a bathochromic (red) shift of the absorption maxima compared to acetophenone (B1666503). It is anticipated that there will be a strong absorption band in the UV region, likely between 250 and 300 nm.
Fluorescence Spectroscopy: Whether this compound is fluorescent would depend on the nature of its excited states and the efficiency of non-radiative decay pathways. Many aromatic ketones are not strongly fluorescent at room temperature due to efficient intersystem crossing to the triplet state. If it does fluoresce, the emission spectrum would be expected at a longer wavelength than the absorption maximum.
No specific UV-Vis or fluorescence data for this compound were found in the performed searches. However, studies on other aromatic imines and their compositions have been investigated by UV-Vis spectroscopy. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.
This analysis would confirm the planarity of the phenyl ring and the geometry of the acetyl and propynyl substituents. It would also reveal how the molecules pack in the crystal lattice, highlighting any π-π stacking or other non-covalent interactions that might influence the solid-state properties of the compound.
As of the latest search, no crystal structure for this compound has been reported in the Cambridge Structural Database or other available resources. However, the crystal structure of a related compound, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, has been determined, revealing details about its molecular geometry and hydrogen bonding networks. chemicalbook.comresearchgate.net
Computational and Theoretical Investigations of 1 4 Prop 1 Ynylphenyl Ethanone
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) has become a important tool for investigating the electronic characteristics of organic molecules. While specific DFT studies exclusively focused on 1-(4-prop-1-ynylphenyl)ethanone are not extensively detailed in the public domain, the principles of DFT allow for predictable insights into its structure and stability.
DFT calculations would typically be employed to determine the molecule's optimized geometry, bond lengths, and bond angles. These calculations would reveal the distribution of electron density, highlighting the electrophilic and nucleophilic regions of the molecule. Key parameters that would be investigated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For this compound, one would expect the acetyl group to be electron-withdrawing, influencing the electron density of the phenyl ring. The propynyl (B12738560) group, with its triple bond, would also contribute significantly to the electronic landscape of the molecule.
Mechanistic Probes using Computational Chemistry
Computational chemistry offers a virtual laboratory to explore reaction mechanisms that would be difficult to observe experimentally. For this compound, this could involve modeling its participation in various chemical transformations.
For instance, in a hypothetical reaction, computational methods could be used to map the entire reaction pathway, including the identification of transition states and intermediates. By calculating the activation energies for different potential pathways, researchers can predict the most likely mechanism. This approach is particularly valuable for understanding the regioselectivity and stereoselectivity of reactions involving this compound. The interaction of the acetyl and propynyl functional groups would be a key focus of such mechanistic studies.
Theoretical Prediction of Reactivity and Selectivity via Quantum Chemical Methods
Quantum chemical methods are fundamental in predicting the reactivity and selectivity of molecules. mdpi.com These methods can be used to calculate a variety of molecular properties that correlate with experimental observations. mdpi.com
One such approach involves the use of conceptual DFT to calculate reactivity indices like electronegativity, hardness, and softness. mdpi.com These indices, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's tendency to accept or donate electrons. For example, the principle of maximum hardness, which states that molecules tend to arrange themselves to be as hard as possible, can be used to predict the stability of different isomers or reaction products. mdpi.com
In the context of this compound, these methods could be used to predict how it would react with different reagents. For instance, by calculating the local softness of different atoms in the molecule, one could predict the most likely sites for nucleophilic or electrophilic attack. This information is invaluable for designing new synthetic routes or for understanding the molecule's role in more complex chemical processes.
Applications and Advanced Material Design Involving 1 4 Prop 1 Ynylphenyl Ethanone Scaffolds
Role as a Key Intermediate in Complex Molecule Synthesis
The reactivity of the ethynyl (B1212043) and acetyl moieties in 1-(4-prop-1-ynylphenyl)ethanone allows for a variety of chemical transformations, rendering it a valuable precursor for the synthesis of intricate organic molecules.
The propargyl group of this compound is a key functional handle for constructing fused ring systems. Through reactions such as the Nicholas reaction, this compound has been utilized in the synthesis of complex structures. For instance, the reaction of its dicobalt hexacarbonyl complex with propargyl ethers can lead to the formation of enediynes. These enediynes can then undergo Bergman cyclization to generate biradicals, which are precursors to various aromatic systems.
Furthermore, the terminal alkyne can participate in various cyclization reactions to form heterocyclic systems. For example, it can undergo gold-catalyzed intramolecular hydroarylation reactions to yield substituted naphthalenes.
This compound is a valuable starting material for the synthesis of a wide array of heterocyclic compounds with potential biological activity. The combination of the ketone and alkyne functionalities allows for sequential or one-pot reactions to build complex heterocyclic scaffolds.
One notable application is in the synthesis of pyrazole (B372694) derivatives. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) or its derivatives leads to the formation of pyrazoles, which are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Additionally, this compound can be used to synthesize isoxazoles through its reaction with hydroxylamine. Isoxazole-containing compounds are also of significant interest in medicinal chemistry. The alkyne group can also be transformed into other functional groups, which can then be used to construct other heterocyclic systems. For example, the hydration of the alkyne can yield a 1,3-diketone, a versatile precursor for the synthesis of various heterocycles like pyrimidines and benzodiazepines.
While specific examples of the direct use of this compound in the total synthesis of a named natural product are not prevalent in the literature, its structural motifs are present in various natural products and their synthetic analogues. The phenylpropanoid backbone is a common feature in many natural products. The synthetic utility of terminal alkynes and ketones in carbon-carbon bond formation and functional group interconversion makes compounds like this compound valuable in synthetic strategies aimed at natural product synthesis.
For instance, the Sonogashira coupling of the terminal alkyne with various aryl or vinyl halides is a powerful tool for constructing complex carbon skeletons found in many natural products. The ketone functionality can be used as a handle for chain elongation or for the introduction of stereocenters via asymmetric reduction or addition reactions.
Contributions to Agrochemical Research and Development (as a synthetic building block)
In the field of agrochemicals, this compound serves as a building block for the synthesis of novel pesticides. Its derivatives have been explored for their insecticidal and herbicidal properties. The rationale behind its use lies in the fact that the introduction of an alkynyl group can often enhance the biological activity of a molecule.
For example, this compound has been used as a precursor for the synthesis of novel pyrethroid analogues. Pyrethroids are a major class of insecticides, and the modification of their structure is an ongoing area of research to overcome resistance and improve their properties. The synthesis of certain herbicidal compounds has also utilized this building block.
Development of Optoelectronic Materials and Fluorophores (e.g., Chlorin (B1196114) Analogues)
The conjugated system of this compound, which can be extended through reactions of the alkyne and ketone groups, makes it an interesting candidate for the development of organic materials with specific optoelectronic properties.
One area of application is in the synthesis of fluorophores. For instance, it can be used as a starting material for the synthesis of chlorin analogues. Chlorins are a class of tetrapyrrolic pigments that are structurally related to porphyrins and are known for their strong absorption in the red and near-infrared regions of the electromagnetic spectrum. These properties make them suitable for applications in photodynamic therapy and bioimaging. The synthesis of these complex molecules often involves the construction of polypyrrolic chains, and the reactivity of this compound can be harnessed for this purpose.
Other Emerging Chemical Applications
The versatility of this compound continues to inspire its use in various other chemical applications. It has been employed as a synthon in the preparation of novel organic compounds for materials science. For example, it can be used to synthesize conjugated polymers containing the phenylpropyne moiety. Such polymers may exhibit interesting electronic and optical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the terminal alkyne can be utilized in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the phenyl ethanone (B97240) unit to other molecules, creating complex architectures with tailored properties. This approach has been used to synthesize dendrimers and other macromolecular structures.
Future Perspectives and Challenges in 1 4 Prop 1 Ynylphenyl Ethanone Research
Development of Sustainable and Green Synthetic Approaches
The traditional synthesis of aryl alkynes, including 1-(4-Prop-1-ynylphenyl)ethanone, often relies on the Sonogashira cross-coupling reaction. wikipedia.org This powerful method typically involves the coupling of a terminal alkyne (propyne) with an aryl halide (such as 4-iodoacetophenone) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org While effective, conventional Sonogashira protocols often utilize hazardous organic solvents and toxic reagents, presenting environmental and safety concerns. nih.gov The future of this compound synthesis lies in the adoption of greener and more sustainable methodologies.
A primary challenge is the replacement of traditional and often toxic solvents like DMF and amines with more environmentally benign alternatives. nih.govrsc.org Research into greening the Sonogashira reaction has shown promising results with the use of water, ionic liquids, and bio-derived solvents such as N-hydroxyethylpyrrolidone (HEP). bohrium.comdigitellinc.com For instance, performing the reaction in water or a mixture of water and ethanol (B145695) can significantly reduce the environmental impact. rsc.orgacs.org
Another key area of development is the use of energy-efficient techniques. Microwave-assisted synthesis has emerged as a powerful tool, drastically reducing reaction times from hours to minutes and often leading to higher yields compared to conventional heating. researchgate.netorganic-chemistry.orgmdpi.com The application of microwave irradiation to the synthesis of this compound from 4-haloacetophenone and propyne (B1212725) could offer a more sustainable and efficient production route. thieme-connect.de
The development of copper-free Sonogashira reactions is also a significant step towards a more sustainable process. The copper co-catalyst can lead to the formation of undesirable byproducts through Glaser-type homocoupling of the alkyne. organic-chemistry.org Catalyst systems that operate without copper, often employing more efficient palladium-phosphine ligand complexes, can provide cleaner reactions and simplify product purification. libretexts.orgbohrium.com
| Synthetic Approach | Catalyst System | Solvent | Key Advantages | Applicability to this compound |
| Microwave-Assisted Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Water/Amine | Rapid reaction times, high yields. rsc.orgresearchgate.net | High potential for efficient, scalable synthesis. |
| Copper-Free Sonogashira | Pd-phosphine complexes | Green Solvents (e.g., HEP/water) | Avoids toxic copper, reduces byproducts. bohrium.comacs.org | Promising for cleaner product formation. |
| Heterogeneous Catalysis | Pd nanoparticles on supports | Aqueous media | Catalyst recyclability, low metal contamination. mdpi.com | Enables more economical and sustainable production. |
This table presents potential green synthetic approaches for this compound based on methodologies developed for analogous aryl alkynes.
Exploration of Novel Catalytic Systems for Enhanced Transformations
The reactivity of the propynyl (B12738560) group in this compound makes it a versatile substrate for various catalytic transformations, leading to the synthesis of more complex molecules. Future research will likely focus on exploring novel catalytic systems to enhance the efficiency and selectivity of these transformations.
One of the key reactions of terminal alkynes is their hydration to form methyl ketones. While this would convert the propynyl group to a propanonyl group, the development of highly efficient and regioselective hydration catalysts, such as gold-based systems, could be of interest for specific applications. organic-chemistry.org
More significantly, the alkyne moiety is a prime candidate for cycloaddition reactions, which are powerful tools for constructing cyclic and heterocyclic systems. youtube.com For example, the [2+2+2] cycloaddition of this compound with other alkynes can lead to the formation of substituted benzene (B151609) rings. The development of rhodium and other transition metal catalysts will be crucial for controlling the regioselectivity of such reactions. Furthermore, [4+1] cycloaddition reactions offer a route to five-membered rings. nih.gov
The terminal alkyne can also participate in hydroarylation and other addition reactions. Transition-metal catalyzed hydroarylation allows for the formation of arylalkenes, which are valuable intermediates in organic synthesis. rsc.org The ketone functionality in this compound could potentially direct these reactions, leading to interesting and useful structural motifs.
| Transformation | Catalyst Type | Potential Products | Research Focus |
| Cycloaddition Reactions | Rhodium, Nickel, Cobalt | Substituted benzenes, pyridines, cyclopentadienes | Catalyst design for high regio- and stereoselectivity. youtube.comnih.gov |
| Polymerization | Rhodium(I) complexes | Poly(phenylacetylene) derivatives | Control of polymer molecular weight and stereoregularity. rsc.orgresearchgate.net |
| Heterocycle Synthesis | Gold, Palladium, Copper | Furans, pyrroles, imidazoles | Development of one-pot, multi-component reactions. rsc.orgresearchgate.netacs.org |
| Hydration/Hydrofunctionalization | Gold, Platinum, Cobalt | Diketones, functionalized alkenes | Enhancing regioselectivity and functional group tolerance. organic-chemistry.orgrsc.orgacs.org |
This table outlines potential catalytic transformations of this compound and the corresponding areas for future research, drawing on findings from similar alkyne-containing compounds.
Expansion into Interdisciplinary Research Areas and Advanced Material Science
The unique combination of a rigid alkynyl rod and a polar ketone group makes this compound an attractive building block for advanced materials. Its potential applications span from polymer chemistry to medicinal chemistry and nanotechnology.
In the realm of material science, the polymerization of phenylacetylene (B144264) derivatives is known to produce conjugated polymers with interesting optical and electronic properties. rsc.org The polymerization of this compound, initiated by catalysts such as rhodium complexes, could lead to novel poly(phenylacetylene)s. The presence of the ketone group could enhance the solubility and processability of the resulting polymers and provide a site for post-polymerization modification. Such polymers could find applications in sensors, organic light-emitting diodes (OLEDs), and as separation membranes. rsc.org
The terminal alkyne is also a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. This highly efficient and specific reaction allows for the facile linking of this compound to other molecules, including biomolecules and polymers. This opens up avenues in medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of functionalized surfaces and dendrimers.
Furthermore, the molecule can serve as a precursor for the synthesis of complex heterocyclic compounds, which are scaffolds for many pharmaceuticals. rsc.orgnih.gov The reaction of the alkynyl ketone with various binucleophiles can lead to a diverse range of heterocycles, making it a valuable starting material for drug discovery programs. researchgate.net The surface functionalization of materials like cuprous oxide with phenylacetylenes has also been shown to enhance photocatalytic activity, suggesting a potential role for this compound in this area. acs.org
Q & A
Q. How should researchers interpret conflicting data on the compound’s cytotoxicity in different cell lines?
- Methodological Answer :
- Cell line profiling : Test in multiple lines (e.g., HeLa, MCF-7) with varying genetic backgrounds.
- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to distinguish necrosis vs. programmed cell death.
- Metabolic profiling : Compare ROS generation and ATP levels via luminescence assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
